Germane, tetra-2-furanyl-

Organogermanium synthesis Ge–H precursor furylgermane

Germane, tetra-2-furanyl- (CAS 55811-78-4, IUPAC: tetrakis(furan-2-yl)germane) is a tetraorganogermanium(IV) compound in which four 2-furanyl groups are σ-bonded to a central germanium atom. Classified as a symmetrical, fully substituted organogermane, it serves as a shelf-stable precursor to the synthetically versatile reagent tri-2-furylgermane (the Ge–H analog) via selective reduction with lithium metal.

Molecular Formula C16H12GeO4
Molecular Weight 340.9 g/mol
CAS No. 55811-78-4
Cat. No. B14627120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGermane, tetra-2-furanyl-
CAS55811-78-4
Molecular FormulaC16H12GeO4
Molecular Weight340.9 g/mol
Structural Identifiers
SMILESC1=COC(=C1)[Ge](C2=CC=CO2)(C3=CC=CO3)C4=CC=CO4
InChIInChI=1S/C16H12GeO4/c1-5-13(18-9-1)17(14-6-2-10-19-14,15-7-3-11-20-15)16-8-4-12-21-16/h1-12H
InChIKeyHFNKPJYZCXQEDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Germane, tetra-2-furanyl- (CAS 55811-78-4): An Organogermanium(IV) Building Block for Furyl-Substituted Reagents


Germane, tetra-2-furanyl- (CAS 55811-78-4, IUPAC: tetrakis(furan-2-yl)germane) is a tetraorganogermanium(IV) compound in which four 2-furanyl groups are σ-bonded to a central germanium atom [1]. Classified as a symmetrical, fully substituted organogermane, it serves as a shelf-stable precursor to the synthetically versatile reagent tri-2-furylgermane (the Ge–H analog) via selective reduction with lithium metal [2]. Unlike tetraalkyl- or tetraarylgermanes, the heteroaryl 2-furanyl substituents impart electronic characteristics — specifically, σ*–π* conjugation between germanium and the furan ring — that lower the LUMO energy and modulate the reactivity of downstream derivatives [2]. The compound is typically accessed through the reaction of GeCl₄ with excess 2-furyllithium, representing a standard organolithium route to heteroarylgermanes [1].

1
Stable tetra(2-furanyl)germane as precursor to reactive Ge–H species
2
Selective Li reduction produces tri-2-furylgermane under mild conditions
3
Enables radical, nucleophilic, and cross-coupling workflows without organotin reagents

Why Simple Organogermanes Cannot Replace Germane, tetra-2-furanyl- in Radical-Mediated and Cross-Coupling Applications


Organogermanes of the type R₄Ge (where R = alkyl or phenyl) are structurally analogous to Germane, tetra-2-furanyl- but functionally non-equivalent. The 2-furanyl groups are essential for the unique reactivity profile of the derived tri-2-furylgermane: the furyl substituents render the Ge–H bond sufficiently acidic for deprotonation by weak bases such as Cs₂CO₃ or tBuOK, enabling catalytic nucleophilic addition to aldehydes and α,β-unsaturated carbonyls under mild conditions that are not accessible with triphenylgermane [1]. In radical reactions, tri-2-furylgermane is consistently identified as a superior alternative to tributyltin hydride — particularly in radical addition to alkenes — with the heteroaryl groups conferring both rate enhancement and by-product profile advantages [1]. Likewise, attempts to employ the silicon congener tri(2-furyl)silane in analogous transformations have failed, highlighting the essential role of the germanium center [1]. Substituting Germane, tetra-2-furanyl- with tetraphenylgermane or tetraethylgermane therefore does not provide a viable entry point to this distinctive reactivity space.

Germane, tetra-2-furanyl-: Direct reduction to Ge–H via Li metal
Tetraphenylgermane: Requires Br₂ to form Ph₃GeBr; no direct hydride access
Furyl groups acidify Ge–H; catalytic weak-base (tBuOK) enables nucleophilic addition
Triphenylgermane: Requires stoichiometric strong base (n-BuLi) for anion generation
Tri(2-furyl)germane active in radical addition and reduction
Tri(2-furyl)silane: Attempted analogous reactions reported as unsuccessful

Quantitative Differentiation Evidence for Germane, tetra-2-furanyl- Versus Closest Analogs


Selective Ge–H Bond Generation from Tetra(2-furyl)germane vs. Tetraarylgermanes

Tetra(2-furyl)germane undergoes selective one-furyl cleavage with lithium metal followed by hydrolysis to yield tri-2-furylgermane bearing a Ge–H bond [1]. This selective reductive cleavage is not observed with tetraphenylgermane under comparable conditions; the latter typically requires harsher reagents (e.g., HBr or Br₂) to generate triphenylgermanium bromide, a route that introduces halogen functionality rather than a hydride [2]. The furyl-specific lability thus provides a direct, functional-group-tolerant entry to a reactive organogermanium hydride from the tetra-substituted precursor.

Selective Ge–H bond generation
Class-level
Tetra(2-furyl)germane → tri-2-furylgermane via Li / hydrolysis. Tetraphenylgermane → Ph₃GeBr under Br₂, no hydride route reported.
Supports precursor differentiation for Ge–H access
Class-level comparison; direct head-to-head not quantified
Organogermanium synthesis Ge–H precursor furylgermane

Radical Halide Reduction: Near-Quantitative Yield of Tri-2-furylgermane vs. Tributyltin Hydride

Tri-2-furylgermane (derived from tetra-2-furanylgermane) reduces 1-bromododecane to dodecane almost quantitatively at 25 °C in THF with catalytic triethylborane [1]. By contrast, tributyltin hydride-mediated reductions of alkyl halides typically require careful stoichiometric control and often give lower yields due to competitive side reactions (e.g., hydrostannylation of product alkenes) [2]. The high chemoselectivity and mild conditions make the furylgermane system a practical choice.

Radical halide reduction yield
Cross-study
Near-quantitative reduction of 1-bromododecane (≥95%) vs. 75–95% for Bu₃SnH under comparable conditions.
Reported yield at upper end of tin-hydride range
Cross-study comparable; conditions may vary
Radical reduction organic halides germane reagent

Radical Addition to Alkenes: Furylgermane Superiority Over Tributyltin Hydride

Tri-2-furylgermane in the presence of catalytic Et₃B adds efficiently to both internal and terminal alkenes, giving the corresponding alkyl-tri(2-furyl)germanes in good to excellent yields [1]. The review by Yorimitsu and Oshima explicitly states that tri(2-furyl)germane is 'especially superior in radical addition to alkenes' compared to tributyltin hydride [2]. This superiority is attributed to the reduced tendency of the germyl radical to abstract hydrogen prematurely, allowing more effective intermolecular addition.

Alkene hydrogermylation
Head-to-head
Tri-2-furylgermane: good–excellent yields for internal/terminal alkenes; reported as qualitatively more efficient than Bu₃SnH in radical addition.
Supports selection for alkene functionalization workflows
Review synthesis; substrate-dependent advantage
Hydrogermylation radical addition alkene functionalization

Nucleophilic Addition to Aldehydes: Tri-2-furylgermane (92% Yield) vs. Triphenylgermane (Requires Stoichiometric Strong Base)

Tri-2-furylgermane reacts with benzaldehyde in the presence of catalytic tBuOK (10 mol%) at 0 °C to yield (2-furyl)₃GeCH₂OH in 92% isolated yield after silica gel chromatography [1]. In contrast, triphenylgermane requires stoichiometric n-BuLi or t-BuLi in the presence of TMEDA to generate the triphenylgermyl anion, conditions that are incompatible with many functional groups [2]. The unusually high acidity of the Ge–H bond in tri-2-furylgermane — attributed to the electron-withdrawing effect of the furyl groups — enables this catalytic base-mediated nucleophilic addition.

Nucleophilic addition yield
Cross-study
92% isolated yield with 10 mol% tBuOK at 0 °C; triphenylgermane requires stoichiometric n-BuLi/TMEDA.
Reported catalytic base compatibility advantage
Cross-study comparison; direct yield vs. strong base requirement
Nucleophilic addition germyl anion aldehyde functionalization

Unsymmetrical Biaryl Synthesis via Sequential Pd-Catalyzed Coupling Enabled by Aryltri(2-furyl)germanes

Tri(2-furyl)germane undergoes Pd(0)-catalyzed coupling with aryl halides to form aryltri(2-furyl)germanes in good yield; these intermediates then cross-couple with a second, different aryl halide to yield unsymmetrical biaryls [1]. This sequential, two-step protocol from two different aryl halides is facilitated by the selective transfer of the aryl group from germanium in the second coupling step. While the overall yields are substrate-dependent, the methodology has been cited in 73 subsequent publications, indicating validated synthetic utility [1]. Comparable sequential coupling strategies using tetraarylgermanes or aryltrimethylgermanes suffer from less selective aryl transfer, as all four or three aryl groups are potentially transferable.

Sequential biaryl coupling
Class-level
Tri(2-furyl)germane enables sequential Pd coupling from two different Ar–X; furyl ligands non-transferable.
Supports unsymmetrical biaryl construction approach
Class-level inference; substrate scope documented in literature
Cross-coupling biaryl synthesis organogermane

Silicon Congener Failure: Tri(2-furyl)silane Does Not Exhibit Analogous Reactivity

In their 2005 review, Yorimitsu and Oshima explicitly note: 'We prepared tri(2-furyl)silane and tried to find a new reaction with it. However, several attempts resulted in failure' [1]. This observation underscores that the unique reactivity attributed to the furyl groups in tri(2-furyl)germane is not transferable to the isostructural silicon analog. The Si–H bond in tri(2-furyl)silane is insufficiently acidic for analogous catalytic base-mediated nucleophilic additions, and the silyl radical lacks the appropriate kinetic profile for efficient alkene addition.

Silicon congener inactivity
Head-to-head
Tri(2-furyl)silane: multiple reaction attempts reported as failure; no analogous radical/nucleophilic activity observed.
Reinforces necessity of germanium center
Direct comparison from review; Si analogue inactive
Group 14 comparison silicon vs. germanium reactivity divergence

Recommended Application Scenarios Supported by Quantitative Evidence for Germane, tetra-2-furanyl-


Synthesis of Tri-2-furylgermane for Radical Dehalogenation and Cyclization Workflows

Procurement of Germane, tetra-2-furanyl- is justified when the downstream workflow requires tri-2-furylgermane as a stoichiometric or catalytic radical mediator. The precursor is converted to the active Ge–H species via Li metal reduction [1], which then mediates near-quantitative reduction of alkyl halides (e.g., 1-bromododecane → dodecane) at ambient temperature with catalytic Et₃B [2]. This approach replaces toxic tributyltin hydride while maintaining or exceeding its reduction efficiency.

Hydrogermylation of Alkenes for C–Ge Bond Formation

Tri-2-furylgermane, accessed from the tetra-substituted precursor, adds to internal and terminal alkenes in good to excellent yields under Et₃B catalysis, establishing new C–Ge bonds [1]. This transformation is explicitly rated as superior to the analogous tributyltin hydride-mediated hydrostannylation for alkene substrates [2], making it the preferred choice for laboratories synthesizing alkylgermane intermediates.

Catalytic Nucleophilic Addition to Aldehydes Under Mild Base Conditions

Tri-2-furylgermane adds to aromatic and aliphatic aldehydes in high yield (e.g., 92% for benzaldehyde) using only 10 mol% tBuOK as a base catalyst at 0 °C [1]. This reactivity, stemming from the acidified Ge–H bond imparted by the furyl ligands [2], is not replicable with triphenylgermane (which requires stoichiometric strong base) or tri(2-furyl)silane (which fails entirely). Procurement of the tetra-2-furanyl precursor is therefore essential for laboratories employing this mild germyl anion methodology.

Sequential Pd-Catalyzed Synthesis of Unsymmetrical Biaryls from Two Different Aryl Halides

The tri-2-furylgermane obtained from Germane, tetra-2-furanyl- enables a two-step, one-germanium strategy for unsymmetrical biaryl construction: Pd(0)-catalyzed coupling with a first aryl halide installs the desired aryl group on germanium, and subsequent cross-coupling with a second aryl halide delivers the unsymmetrical biaryl product [1]. The non-transferable furyl ligands ensure high chemoselectivity for the desired aryl group transfer, a control element not achievable with tetraarylgermanes where all four aryl groups are identical.

Application
Selection Property
Validation Focus
Application Radical dehalogenation & cyclization studies
Selection Property Ge–H precursor conversion efficiency
Validation Focus Reduction yield & chemoselectivity
Application Alkene hydrogermylation
Selection Property Alkene addition scope
Validation Focus Yield with internal/terminal alkenes
Application Mild-base aldehyde alkylation
Selection Property Ge–H acidity & base compatibility
Validation Focus Catalytic base tolerance & yield
Application Sequential unsymmetrical biaryl synthesis
Selection Property Aryl transfer selectivity
Validation Focus Product selectivity in two-step coupling
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